molecular formula C23H23BrN2O4S B3711757 N~1~-(3-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(3-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3711757
M. Wt: 503.4 g/mol
InChI Key: ZAKMKHBJYZOKNV-UHFFFAOYSA-N
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Description

Compounds like this one are typically organic molecules that contain a variety of functional groups. They are often used in the field of medicinal chemistry where they can serve as the basis for the development of new drugs .


Synthesis Analysis

The synthesis of such compounds usually involves several steps, each introducing a different functional group. The exact process would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, an amide group (-CONH2) can participate in condensation reactions, while a bromophenyl group can undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through a variety of laboratory tests .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is a complex area of study that often involves investigating the compound’s interactions with various proteins or other biological targets .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many brominated compounds are considered hazardous due to their potential to form harmful byproducts .

Future Directions

The future directions for the study of a compound like this one could include further investigations into its potential uses in medicine or other fields. This could involve more detailed studies of its mechanism of action, or the development of new synthesis methods .

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O4S/c1-3-30-22-10-5-4-9-21(22)26(31(28,29)20-13-11-17(2)12-14-20)16-23(27)25-19-8-6-7-18(24)15-19/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKMKHBJYZOKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
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N~1~-(3-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
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N~1~-(3-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
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N~1~-(3-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(3-bromophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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